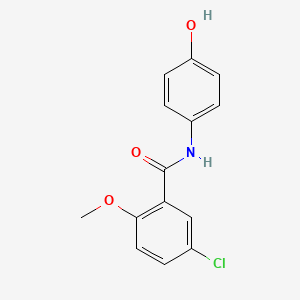
1-(5-chloro-2-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide
Vue d'ensemble
Description
Synthesis AnalysisThe synthesis of related compounds often involves cyclization reactions and the introduction of specific functional groups to achieve the desired molecular architecture. For example, thiosemicarbazide-based cyclization reactions have been utilized for synthesizing thiadiazoles and imidazolinones with various biological activities (Hirpara et al., 2003). These methodologies could potentially be adapted for synthesizing the compound , by adjusting the starting materials and reaction conditions to target the specific structural features of "1-(5-chloro-2-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide."
Molecular Structure Analysis
The molecular structure of compounds closely related to "this compound" has been characterized using various techniques, including X-ray diffraction. For instance, the crystal structure and molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide have been studied, revealing insights into the conformational preferences and intermolecular interactions of similar compounds (Banerjee et al., 2002).
Chemical Reactions and Properties
The reactivity of compounds containing thiadiazole and pyrrolidine moieties can vary widely depending on their specific functional groups and structural context. For example, thiadiazoles have been explored for their potential in various chemical reactions, including those leading to antimicrobial and anticancer activities (Hirpara et al., 2003). Understanding the chemical properties of "this compound" requires detailed investigation into its reactivity, stability, and interactions with biological targets.
Physical Properties Analysis
The physical properties of a compound, including its solubility, melting point, and crystalline structure, are crucial for its application in research and development. The solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide study (Banerjee et al., 2002) provides a precedent for analyzing such properties in similar compounds, indicating the importance of solvent interactions and molecular geometry in determining physical characteristics.
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O3S/c1-8-18-19-15(24-8)17-14(22)9-5-13(21)20(7-9)11-6-10(16)3-4-12(11)23-2/h3-4,6,9H,5,7H2,1-2H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMFVZQPJYHFOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl {3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4404724.png)
![4-{4-[4-(1-piperidinyl)butoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4404736.png)
![2-({isopropyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl acetate](/img/structure/B4404741.png)

![N-butyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4404766.png)
![1-{4-[4-(1H-imidazol-1-yl)butoxy]-3-methoxyphenyl}ethanone hydrochloride](/img/structure/B4404780.png)
![4-{[4-(4-thiomorpholinylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B4404785.png)
![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B4404789.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B4404791.png)
![N-(3-chloro-6-hydroxy-5-isopropyl-2-methylbenzyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4404796.png)
![3-{[(4-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4404797.png)
![5-hydroxy-2-({[(2-methylbenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B4404801.png)
